molecular formula C24H33FN4O8 B12369809 Ac-YVAD-FMK

Ac-YVAD-FMK

Cat. No.: B12369809
M. Wt: 524.5 g/mol
InChI Key: YEUFRYDFUGIZNM-DGJUNBOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-YVAD-FMK involves the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. The final product is then cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, increasing efficiency and yield. The final product undergoes rigorous purification and quality control to ensure its purity and potency .

Chemical Reactions Analysis

Types of Reactions

Ac-YVAD-FMK primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. This group can react with nucleophiles, leading to the formation of various derivatives .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO) as a solvent and various nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the peptide .

Major Products

The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative, while reaction with a thiol can produce a thioether derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-YVAD-FMK is unique in its high selectivity for caspase-1, making it a valuable tool for studying the specific role of this protease in various biological processes. Unlike other caspase inhibitors, this compound does not significantly inhibit other caspases, reducing the likelihood of off-target effects .

Properties

Molecular Formula

C24H33FN4O8

Molecular Weight

524.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid

InChI

InChI=1S/C24H33FN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1

InChI Key

YEUFRYDFUGIZNM-DGJUNBOTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C

Origin of Product

United States

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